Technical Whitepaper: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) in Advanced Organic Synthesis
Technical Whitepaper: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug development and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) stands out as a highly versatile scaffold[1]. Featuring both a highly electrophilic benzylic bromide and a transition-metal-reactive aryl bromide, this compound enables orthogonal synthetic strategies.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the causality behind its reactivity, detail self-validating experimental protocols, and demonstrate how its unique ortho-substitution pattern is leveraged to construct sterically hindered, high-value pharmacophores.
Chemical Identity & Physicochemical Profiling
Precise identification is paramount, as regioisomers (such as 1-bromo-2-(bromomethyl)-4-methylbenzene, CAS 27561-50-8) exhibit vastly different steric profiles during late-stage functionalization[2]. The CAS Number 75366-14-2 uniquely identifies the isomer where the aryl bromide is positioned ortho to the bromomethyl group, and meta to the methyl group.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Bromo-1-(bromomethyl)-4-methylbenzene |
| CAS Number | 75366-14-2[1] |
| Molecular Formula | C8H8Br2[1] |
| Molecular Weight | 263.96 g/mol |
| PubChem CID | 14766224[1] |
| MDL Number | MFCD00798581 |
| Melting Point | 53–55 °C |
| Physical Form | White to off-white powder |
Mechanistic Utility: The Principle of Orthogonal Reactivity
The true value of 2-bromo-1-(bromomethyl)-4-methylbenzene lies in its orthogonal reactivity . Chemists can sequentially functionalize the molecule without the need for protecting groups.
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The Benzylic Bromide (SN2): The adjacent aromatic ring stabilizes the SN2 transition state via orbital overlap, making the benzylic carbon highly susceptible to nucleophilic attack by amines, alcohols, or thiols.
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The Aryl Bromide (Cross-Coupling): The sp²-hybridized carbon-bromine bond is completely inert to standard nucleophiles due to electron repulsion from the aromatic π-system. However, it readily undergoes oxidative addition with Palladium(0) catalysts, enabling Suzuki, Heck, or Sonogashira couplings.
Orthogonal reactivity of 2-bromo-1-(bromomethyl)-4-methylbenzene.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a specific analytical readout to confirm success before proceeding.
Protocol A: Chemoselective N-Alkylation (SN2 Pathway)
This protocol describes the attachment of a secondary amine to the benzylic position, leaving the aryl bromide intact for downstream use.
Step-by-Step Methodology:
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Preparation: In an oven-dried flask under N₂, dissolve 2-bromo-1-(bromomethyl)-4-methylbenzene (1.0 eq) in anhydrous DMF (0.2 M).
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Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ acts as a heterogeneous, mild base to scavenge the HBr byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
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Nucleophile Addition: Dropwise add the secondary amine (1.1 eq) at 0 °C, then allow the reaction to warm to room temperature.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl (3x). Causality: DMF is notoriously difficult to remove; the LiCl wash effectively partitions DMF into the aqueous layer.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The target product mass must be observed. Crucially, the mass spectrum must display a characteristic 1:1 isotopic doublet (M, M+2) . This validates that the aryl C-Br bond remained strictly intact and chemoselectivity was achieved.
Step-by-step workflow for chemoselective SN2 alkylation.
Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Functionalization)
Following SN2 alkylation, the remaining aryl bromide is utilized to build biaryl architectures, frequently seen in kinase inhibitors and GPCR ligands[2].
Step-by-Step Methodology:
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Preparation: Dissolve the alkylated aryl bromide intermediate (1.0 eq) and an arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (3.0 eq). Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and suppressing unwanted β-hydride elimination.
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Heating: Heat the mixture to 90 °C for 4–6 hours under N₂.
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Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.
Self-Validation Checkpoint: Analyze via LC-MS. The 1:1 isotopic doublet (M, M+2) must completely disappear, replaced by a single mass peak corresponding to the cross-coupled biaryl product. Furthermore, ¹H NMR will show a distinct change in the aromatic region, confirming the newly formed C-C bond.
Handling, Stability, and Safety Guidelines
Maintaining the integrity of 2-bromo-1-(bromomethyl)-4-methylbenzene requires strict adherence to safety protocols:
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Lachrymator Properties: Like most benzyl bromides, this compound is a potent lachrymator and a strong alkylating agent. It must be handled exclusively inside a certified chemical fume hood.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon or N₂). Exposure to ambient moisture can lead to slow hydrolysis, converting the benzylic bromide into a benzylic alcohol and generating corrosive HBr gas.
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Quenching Spills: Any spills or contaminated glassware should be neutralized using a dilute solution of ethanolamine or sodium thiosulfate before standard disposal. This rapidly converts the reactive electrophile into a benign, water-soluble adduct.
References
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Title: 2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2 | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]
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Title: 1-Bromo-2-(bromomethyl)-4-methylbenzene | CAS#:27561-50-8 Source: Chemsrc (Referencing Patent WO2013/10880 A1 for structural isomers and API applications) URL: [Link]
